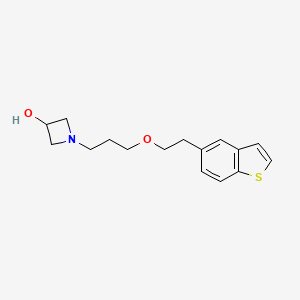
Edonerpic
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like Edonerpic often involves intricate chemical reactions and processes. While specific details on this compound's synthesis are proprietary, general strategies in synthesizing similar molecules involve the integration of chemistry and biology to produce molecules with desired properties. This can include leveraging natural biosynthetic pathways or combining traditional synthetic methods with biological catalysts to achieve complex molecular architectures (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
This compound's effectiveness is partly attributed to its molecular structure, which allows for specific interactions with neural pathways. The molecular structure of such compounds is meticulously designed to ensure proper function, stability, and interaction with biological targets. Advances in reticular synthesis have enabled the creation of complex molecular structures with predefined properties, showcasing the potential of controlled molecular assembly (O. Yaghi et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound are crucial for its biological function and stability. Studies on similar compounds have shown that the integration of functional groups and structural motifs can significantly impact a molecule's chemical behavior and interaction with biological systems. For instance, the incorporation of ethylenedioxythiophene (EDOT) units in polymers has been explored for enhancing electrical conductivity and stability, which can be analogous to modifying neurological compounds for better performance and compatibility with biological systems (K. Zong et al., 2002).
Physical Properties Analysis
The physical properties of this compound, such as solubility, stability, and crystallinity, are essential for its delivery and efficacy in biological environments. Techniques such as covalent organic frameworks (COFs) have been employed to engineer materials with specific physical properties, including porosity and thermal stability, which are relevant for the development of pharmaceutical compounds with optimal delivery characteristics (C. Diercks & O. Yaghi, 2017).
Chemical Properties Analysis
Understanding the chemical properties of this compound, such as reactivity, stability under physiological conditions, and interaction with biological molecules, is critical for its application in neuroscience. Research in similar domains has highlighted the importance of designing molecules with tailored electronic and chemical properties to achieve desired biological outcomes, such as enhanced conductivity and interaction with specific neural pathways (Qiang Guo et al., 2021).
Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
Edonerpic wurde auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht. Es wurde entwickelt, um vor neurotoxischen Wirkungen zu schützen, Synapsen zu erhalten und Gedächtnisdefizite in präklinischen Modellen im Zusammenhang mit der Alzheimer-Krankheit zu verbessern. Eine klinische Phase-2-Studie ergab jedoch, dass keine der beiden Dosen von this compound die Kognition oder Funktion über 52 Wochen im Vergleich zu Placebo verbesserte .
Neuroprotektion nach traumatischem Schädel-Hirn-Trauma
Studien haben gezeigt, dass this compound-Maleat Glutamatrezeptoren über CRMP2- und Arc-vermittelte Mechanismen als Reaktion auf ein Schädel-Hirn-Trauma regulieren kann. Es hat eine schützende Wirkung gezeigt, wenn es innerhalb von 2 Stunden nach der Verletzung hinzugefügt wird, und die Lipidperoxidation und den oxidativen Stress reduziert .
Synaptische Plastizität und Gedächtnis
This compound wurde mit der Förderung des Neuritenwachstums und der Erhaltung der hippocampalen Synapsen in Verbindung gebracht. Diese Wirkungen werden vermutlich über die Aktivierung des Sigma-1-Rezeptors vermittelt, der für die synaptische Plastizität und die Gedächtnisbildung entscheidend ist .
Modulation der Mikroglia-Funktion
Die Verbindung könnte Patienten mit neurodegenerativen Erkrankungen zugute kommen, indem sie die Mikroglia-Funktion moduliert. Mikroglia sind die primären Immunzellen im Gehirn, und ihre ordnungsgemäße Regulation ist essentiell, um Neuroinflammation und damit verbundene Pathologien zu verhindern .
AMPA-Rezeptor-Lieferung
This compound erleichtert die erfahrungsbedingte synaptische Glutamat-AMPA-Rezeptor-Lieferung. Dieser Mechanismus ist für die Beschleunigung der Wiederherstellung der motorischen Funktion nach einer Verletzung des motorischen Kortex bedeutsam, was seine Rolle bei der synaptischen Übertragung und der Neurorehabilitation hervorhebt .
Kognitive Beeinträchtigung im Alter
Während der Fokus hauptsächlich auf der Alzheimer-Krankheit lag, deutet die Fähigkeit von this compound, vor Gedächtnisdefiziten zu schützen und das Neuritenwachstum zu fördern, darauf hin, dass es breitere Anwendungen für kognitive Beeinträchtigungen im Zusammenhang mit dem Altern haben könnte .
Verbesserung der neurologischen Funktion
In-vivo-Studien haben gezeigt, dass this compound die langfristige neurologische Funktion nach einem traumatischen Schädel-Hirn-Trauma verbessert. Dies deutet auf ein mögliches Einsatzgebiet in Rehabilitationstherapien für Patienten hin, die sich von solchen Verletzungen erholen .
Safety and Hazards
In a randomized phase 2 clinical trial that included 484 patients with mild to moderate Alzheimer disease treated with cholinesterase inhibitors with or without memantine, neither dose of Edonerpic improved cognition or function over 52 weeks compared with placebo . The most frequent adverse events were diarrhea and nausea, which tended to occur within the first 24 weeks .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Edonerpic, also known as T-817MA, is primarily targeted towards the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease . Additionally, it has been proposed that this compound targets the collapsin response mediator protein 2 (CRMP2) , a cytosolic phosphoprotein involved in neurite outgrowth, ion channel trafficking, and synaptic plasticity . This claim is disputed by some researchers .
Mode of Action
This compound exhibits neuroprotective properties by preventing neurodegeneration induced by the Amyloid-beta protein . This accumulation of Amyloid-beta protein is central to the development of Alzheimer’s disease . In addition to these neuroprotective properties, this compound also promotes neurite outgrowth .
Biochemical Pathways
This compound regulates glutamate receptors through mechanisms mediated by CRMP2 and the Arc protein . It inhibits the expression of surface NR2B, total GluR1, and surface GluR1, and mitigates the intracellular Ca2+ responses following injury . It also reduces the cleavage of CRMP2 but increases the expression of the postsynaptic protein Arc .
Result of Action
This compound exerts protective activity when added within 2 hours following injury . It reduces lipid peroxidation and oxidative stress, thereby confirming its protective activities . In an in vivo TBI model, this compound alleviated the TBI-induced brain edema, neuronal loss, and microglial activation . It also improves long-term neurological function after TBI .
Action Environment
The action of this compound can be influenced by environmental factors such as traumatic brain injury (TBI). In response to TBI, this compound regulates glutamate receptors and provides neuroprotection . .
Eigenschaften
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNACSFBDBYLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
T-817MA has neuroprotective properties. Toyama Chemical has demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-b protein. Accumulation of Amyloid-b protein is considered to be central to the pathogenesis of Alzheimer's disease. The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer's disease model. Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth. | |
| Record name | Edonerpic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
519187-23-6 | |
| Record name | Edonerpic [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edonerpic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EDONERPIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

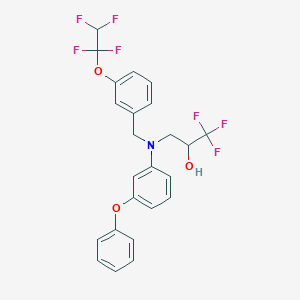
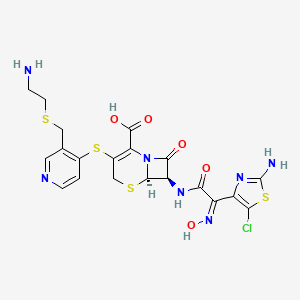
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
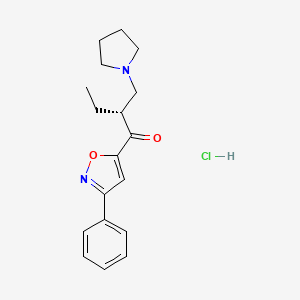
![(1S)-1,5-anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]-2-O-beta-D-glucopyranosyl-D-glucitol](/img/structure/B1242490.png)
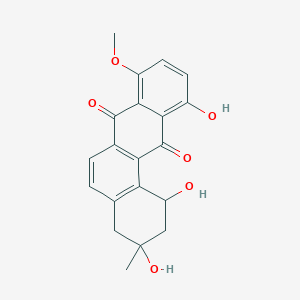
![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)
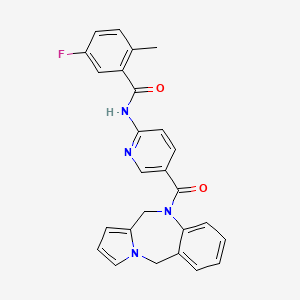

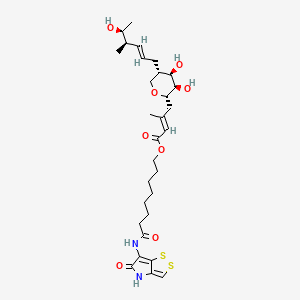
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)
![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)

![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)